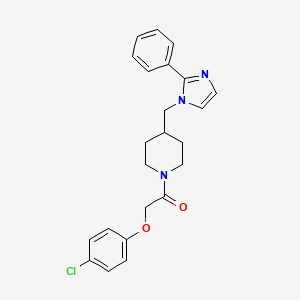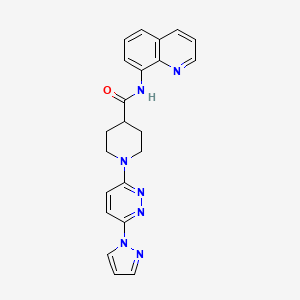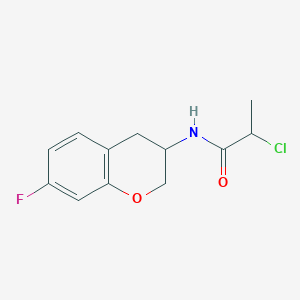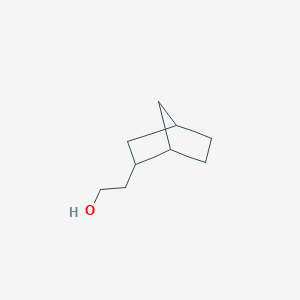
2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a complex chemical structure known for its potential applications in scientific research, particularly within the realms of chemistry, biology, and medicine. This compound, characterized by its distinctive chlorophenoxy and phenyl-imidazol moieties, exhibits a range of interesting biochemical properties.
Vorbereitungsmethoden
The synthetic preparation of 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps, combining various organic reactions. Common synthetic routes include:
Initial Formation
: Starting with 4-chlorophenol, which undergoes etherification with an appropriate alkyl halide to form 4-chlorophenoxy derivatives.
Imidazole Incorporation
: Introducing the 2-phenyl-1H-imidazole moiety involves reacting imidazole with benzyl chloride under basic conditions to obtain 2-phenyl-1H-imidazole.
Piperidine Addition
: The final step includes reacting the 4-chlorophenoxy derivative with a piperidinylmethyl intermediate, produced by alkylation of piperidine with the imidazole derivative.
Industrial production methods often involve similar steps, optimized for large-scale synthesis and ensuring high yield and purity. These methods may utilize continuous flow reactors to enhance reaction efficiency and control.
Analyse Chemischer Reaktionen
This compound is versatile in terms of the chemical reactions it undergoes:
Oxidation and Reduction
: 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can be subject to oxidation reactions, potentially involving reagents like potassium permanganate. Reduction reactions could use lithium aluminum hydride to convert ketone groups to alcohols.
Substitution
: Aromatic substitution reactions are feasible due to the chlorophenoxy group. Nucleophiles like hydroxide ions can replace the chlorine atom.
Hydrolysis
: Acid or base hydrolysis can break down the ester linkages, producing corresponding alcohols and acids.
The major products formed from these reactions include alcohols, ketones, and aromatic substitution products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
In scientific research, 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is valued for its multifaceted applications:
Chemistry
: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology
: Investigated for its potential as a ligand in receptor-binding studies, given its piperidine and imidazole groups known to interact with biological targets.
Medicine
: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
: Serves as a precursor in the manufacture of pharmaceuticals and agrochemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is rooted in its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can bind to hydrophobic pockets within proteins, while the imidazole ring may interact with metal ions or participate in hydrogen bonding. These interactions can modulate biological pathways, influencing cellular processes and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Comparing 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone with similar compounds highlights its unique properties:
Structural Analogues
: Compounds like 2-(4-methylphenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone share a similar structure but lack the chlorination, affecting their reactivity and biological activity.
Functional Analogues
: Other compounds with piperidine or imidazole moieties, such as 1-(4-benzylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone, might exhibit overlapping but distinct biological profiles due to structural differences.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-20-6-8-21(9-7-20)29-17-22(28)26-13-10-18(11-14-26)16-27-15-12-25-23(27)19-4-2-1-3-5-19/h1-9,12,15,18H,10-11,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZNXZMMTUELKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol](/img/structure/B2804561.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B2804564.png)
![rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans](/img/structure/B2804567.png)
![5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2804568.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)


![1-(1,3-benzoxazol-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2804575.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2804577.png)

![methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2804581.png)


